molecular formula C18H16N2O2 B14228576 1-phenethyl-5-phenyl-1H-imidazole-4-carboxylic acid CAS No. 823188-39-2

1-phenethyl-5-phenyl-1H-imidazole-4-carboxylic acid

Katalognummer: B14228576
CAS-Nummer: 823188-39-2
Molekulargewicht: 292.3 g/mol
InChI-Schlüssel: FYZDFEVEKPZQAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenethyl-5-phenyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenethyl-5-phenyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the incorporation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenethyl-5-phenyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can yield imidazole derivatives with different substitution patterns.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Wissenschaftliche Forschungsanwendungen

1-Phenethyl-5-phenyl-1H-imidazole-4-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-phenethyl-5-phenyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

  • 1-Phenyl-1H-imidazole-5-carboxylic acid
  • 1-Phenethyl-1H-imidazole-5-carboxylic acid
  • 4-Phenyl-1H-imidazole

Uniqueness: 1-Phenethyl-5-phenyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both phenethyl and phenyl groups attached to the imidazole ring. This structural feature may confer distinct chemical and biological properties compared to other similar compounds. For instance, the phenethyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Eigenschaften

CAS-Nummer

823188-39-2

Molekularformel

C18H16N2O2

Molekulargewicht

292.3 g/mol

IUPAC-Name

5-phenyl-1-(2-phenylethyl)imidazole-4-carboxylic acid

InChI

InChI=1S/C18H16N2O2/c21-18(22)16-17(15-9-5-2-6-10-15)20(13-19-16)12-11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,21,22)

InChI-Schlüssel

FYZDFEVEKPZQAF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCN2C=NC(=C2C3=CC=CC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.